2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN5O2/c19-9-6-5-8(7-10(9)20)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)12-4-2-1-3-11(12)21/h1-7H,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXFGJZEZBMGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the dichlorophenyl and fluorophenyl intermediates separately, followed by their coupling to the purine core under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Research indicates that purine derivatives exhibit significant antitumor properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. Studies have demonstrated its effectiveness against breast cancer and leukemia cells by inducing apoptosis and cell cycle arrest .
- Antiviral Properties
- Anti-inflammatory Effects
Mechanistic Insights
The underlying mechanisms of action for the compound's pharmacological effects include:
- Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in nucleotide synthesis or metabolism, thereby affecting cell proliferation and survival.
- Modulation of Signaling Pathways : The compound can influence purinergic receptors, which are critical in mediating cellular responses to extracellular nucleotides .
Case Studies
- Anticancer Research
- Viral Inhibition Studies
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine-6-Carboxamide Derivatives
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The dichloro- and fluoro-substituents in the target compound enhance lipophilicity and may improve membrane permeability compared to methoxy (electron-donating) or methyl groups .
Molecular Weight and Bioavailability :
- The target compound (MW 427.22) is heavier than dimethylphenyl (283.29) or methoxy-substituted analogs (424.36), which may influence pharmacokinetic properties such as absorption and distribution .
Synthetic Routes :
- Analogous compounds are synthesized via thiourea intermediates and S-alkylation, as demonstrated in the preparation of 8-mercaptopurine derivatives . Modifications at the sulfur atom (e.g., methylation) are common to tune reactivity .
Applications :
- Dimethylphenyl and methyl-substituted derivatives are primarily used as building blocks in organic synthesis , whereas fluorinated analogs (e.g., ) are explored for targeted bioactivity due to enhanced metabolic stability.
Research Findings and Implications
- Bioactivity Potential: Fluorinated purine carboxamides are frequently investigated as kinase inhibitors or antiviral agents. The dichlorophenyl group in the target compound may confer unique selectivity profiles compared to methoxy- or methyl-substituted analogs .
- Stability and Reactivity : The presence of electron-withdrawing groups (Cl, F) increases oxidative stability but may reduce nucleophilic substitution reactivity compared to electron-rich substituents (e.g., methoxy) .
Biological Activity
The compound 2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a purine core substituted with dichlorophenyl and fluorophenyl groups. The presence of these halogenated aromatic rings is significant as they can influence the compound's lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Notably, its structural modifications enhance its efficacy against various pathogens and cancer cell lines.
Antimicrobial Activity
Studies have shown that derivatives of this purine compound possess potent antibacterial properties. For instance, compounds with similar structures demonstrated effectiveness against gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis. The introduction of halogen atoms (like chlorine and fluorine) into the structure has been correlated with increased antibacterial activity .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research has indicated that it can selectively target cancer cells while exhibiting minimal cytotoxicity to normal cells. The mechanism involves the inhibition of pathways critical for tumor growth, making it a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the effectiveness of this specific derivative:
- Antibacterial Efficacy : A study highlighted that compounds with similar structural features showed submicromolar activity against MRSA strains, indicating a promising avenue for developing new antibiotics .
- Cytotoxicity Profiles : In vitro studies demonstrated that while the compound exhibited significant antibacterial activity, it maintained low cytotoxicity against primary mammalian cell lines, suggesting a favorable safety profile for therapeutic applications .
- Mechanistic Insights : Research into related purine derivatives revealed that they could inhibit key enzymes involved in nucleotide metabolism, which is crucial for cancer cell survival. This inhibition leads to reduced proliferation rates in cancerous cells .
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of 2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction parameters. For example:
- Solvent selection : Use polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance solubility of intermediates, as demonstrated in iodination reactions (e.g., 96% yield achieved with DMF as solvent) .
- Reagent stoichiometry : Optimize molar ratios of reagents like N-iodosuccinimide (NIS) to target intermediates (e.g., 0.76 mmol substrate with 0.99 mmol NIS) to minimize side reactions .
- Purification : Employ reverse-phase C18 column chromatography with acetonitrile/water gradients to isolate the compound at >95% purity .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z 658 [M+H]+ observed for a structurally similar carboxamide) and detect impurities .
- HPLC with Retention Time Analysis : Use methods like SMD-TFA05 (1.57-minute retention time) to assess purity and monitor reaction progress .
- Nuclear Magnetic Resonance (NMR) : Prioritize ¹H/¹³C NMR for regiochemical confirmation, especially to distinguish dichlorophenyl and fluorophenyl substituents.
Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
-
Factorial Design : Apply Taguchi or Box-Behnken designs to systematically vary substituents (e.g., halogen positions, fluorophenyl groups) and measure biological activity .
-
Computational SAR : Use quantum chemical calculations (e.g., density functional theory) to predict electronic effects of substituents, guided by ICReDD’s reaction path search methods .
-
Key Variables :
Variable Range Impact Metric Halogen position 3,4-dichloro vs. 2-fluoro Binding affinity Purine ring oxidation state 8-oxo vs. reduced Metabolic stability
Advanced: How should researchers address discrepancies in reaction outcomes during scale-up?
Methodological Answer:
- Process Control : Implement real-time monitoring via inline spectroscopy (e.g., Raman or IR) to detect deviations in reaction kinetics .
- AI-Driven Simulation : Use tools like COMSOL Multiphysics coupled with machine learning to model heat/mass transfer limitations in large-scale reactors .
- Case Study : In the iodination step ( ), scaling from 500 mg to 10 g may require adjusted stirring rates (to prevent NIS aggregation) and solvent volume ratios (to maintain solubility).
Advanced: What strategies are effective for resolving conflicting data in mechanistic studies of this compound’s reactivity?
Methodological Answer:
- Isotopic Labeling : Introduce deuterium or ¹³C labels at reactive sites (e.g., purine C8) to track intermediates via LCMS or NMR .
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of labeled vs. unlabeled substrates to distinguish between radical vs. ionic pathways .
- Contradiction Example : If iodination yields drop unexpectedly, probe for competing N-oxide formation or solvent-dependent side reactions using HPLC-MS/MS .
Basic: How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to:
- Analytical Endpoints : Monitor degradation via HPLC peak area changes and identify byproducts using high-resolution MS.
Advanced: What computational methods are recommended for predicting this compound’s metabolic pathways?
Methodological Answer:
- In Silico Tools :
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor).
Advanced: How can researchers integrate multi-omics data to elucidate this compound’s mode of action?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., purine metabolism).
- Proteomics : Use TMT labeling and LC-MS/MS to quantify protein expression changes.
- Data Integration : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to link omics findings to mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
